Cas no 73159-13-4 (2,5,8,11-Tetraoxatridecan-13-oyl chloride)

2,5,8,11-Tetraoxatridecan-13-oyl chloride is a specialized acyl chloride derivative featuring a polyether backbone, which imparts unique solubility and reactivity properties. Its structure, incorporating multiple ethylene oxide units, enhances compatibility with polar substrates, making it particularly useful in polymer modification and surface functionalization applications. The terminal acyl chloride group enables efficient conjugation with nucleophiles such as amines or alcohols, facilitating the synthesis of esters, amides, or other derivatives under mild conditions. This compound is valued for its ability to introduce hydrophilic polyether chains into target molecules, improving solubility or interfacial properties in advanced material science and pharmaceutical applications. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,5,8,11-Tetraoxatridecan-13-oyl chloride structure
73159-13-4 structure
Product Name:2,5,8,11-Tetraoxatridecan-13-oyl chloride
CAS No:73159-13-4
MF:C9H17ClO5
MW:240.681282758713
CID:1759469
PubChem ID:85983319
Update Time:2025-05-23

2,5,8,11-Tetraoxatridecan-13-oyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,5,8,11-Tetraoxatridecan-13-oyl chloride
    • 73159-13-4
    • SCHEMBL4512963
    • m-PEG3-CH2-acid chloride
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride
    • Inchi: 1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3
    • InChI Key: HJFVQTISUBPKCS-UHFFFAOYSA-N
    • SMILES: ClC(COCCOCCOCCOC)=O

Computed Properties

  • Exact Mass: 240.0764513g/mol
  • Monoisotopic Mass: 240.0764513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 11
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 54Ų

2,5,8,11-Tetraoxatridecan-13-oyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA19948-100mg
2,5,8,11-Tetraoxatridecan-13-oyl chloride
73159-13-4 ≥95%
100mg
$210.00 2024-04-19
A2B Chem LLC
BA19948-500mg
2,5,8,11-Tetraoxatridecan-13-oyl chloride
73159-13-4 ≥95%
500mg
$540.00 2024-04-19
A2B Chem LLC
BA19948-1g
2,5,8,11-Tetraoxatridecan-13-oyl chloride
73159-13-4 ≥95%
1g
$787.00 2024-04-19

Additional information on 2,5,8,11-Tetraoxatridecan-13-oyl chloride

Introduction to 2,5,8,11-Tetraoxatridecan-13-oyl chloride (CAS No. 73159-13-4)

2,5,8,11-Tetraoxatridecan-13-oyl chloride, identified by the CAS number 73159-13-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a unique oxygen-rich backbone structure, which makes it a valuable intermediate in the synthesis of complex biomimetic molecules and drug candidates. The presence of multiple oxygen atoms in its structure contributes to its reactivity and functionality, making it a versatile building block for medicinal chemists and biochemists.

The molecular structure of 2,5,8,11-Tetraoxatridecan-13-oyl chloride consists of a linear chain of carbon atoms interrupted by oxygen atoms at the 2nd, 5th, 8th, and 11th positions, with a carboxylic acid chloride group (-COCl) at the 13th position. This specific arrangement imparts distinct chemical properties that are highly useful in synthetic chemistry. The oxygen atoms create polar regions within the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Additionally, the carboxylic acid chloride functionality allows for facile introduction of amine groups through amidation reactions, making it a valuable precursor for peptidomimetics and other bioactive molecules.

In recent years, there has been growing interest in the development of novel therapeutic agents that mimic natural biomolecules while offering improved pharmacological profiles. 2,5,8,11-Tetraoxatridecan-13-oyl chloride has emerged as a key intermediate in this context. Its ability to undergo selective modifications while maintaining structural integrity has made it a preferred choice for researchers exploring new drug scaffolds. For instance, studies have demonstrated its utility in the synthesis of cyclic peptides and peptidomimetics that exhibit enhanced stability and bioavailability compared to their linear counterparts.

One of the most compelling aspects of 2,5,8,11-Tetraoxatridecan-13-oyl chloride is its role in the development of targeted therapeutics. Researchers have leveraged its structural features to create molecules that interact specifically with disease-related proteins or enzymes. For example, modifications of this compound have led to the discovery of novel inhibitors targeting proteases involved in inflammatory pathways. These inhibitors show promise in preclinical studies for conditions such as rheumatoid arthritis and chronic inflammation.

The synthesis of 2,5,8,11-Tetraoxatridecan-13-oyl chloride is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize its production. These include catalytic processes that minimize side reactions and improve atom economy. The ability to produce this compound efficiently is crucial for large-scale applications in pharmaceutical research and development.

Recent advancements in computational chemistry have further enhanced the utility of 2,5,8,11-Tetraoxatridecan-13-oyl chloride. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These studies have guided the design of more effective derivatives with improved binding affinities and selectivity. The integration of experimental data with computational predictions has been instrumental in accelerating the discovery pipeline for new therapeutic agents.

The versatility of 2,5,8,11-Tetraoxatridecan-13-oyl chloride extends beyond pharmaceutical applications. It has also found utility in materials science and nanotechnology. Researchers have explored its use as a cross-linking agent for polymers and as a component in hydrogels designed for biomedical applications. The unique combination of reactivity and stability makes it an attractive candidate for developing advanced materials with tailored properties.

In conclusion,2,5,8,11-Tetraoxatridecan-13-oyl chloride (CAS No. 73159-13-4) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and material science. Its structural features enable diverse functionalizations while maintaining compatibility with biological systems. As research continues to uncover new applications for this compound,2, it is poised to play an increasingly important role in shaping the future of medicinal chemistry and biotechnology.

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